CID 57466237

Description

CID 57466237 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. Standard characterization methods for such compounds include mass spectrometry (e.g., GC-MS, LC-ESI-MS), nuclear magnetic resonance (NMR), and computational modeling to determine molecular weight, functional groups, and stereochemistry .

Properties

Molecular Formula |

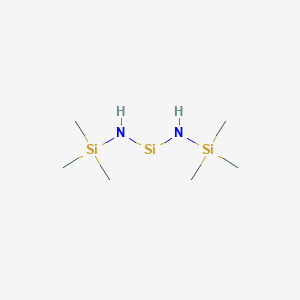

C6H20N2Si3 |

|---|---|

Molecular Weight |

204.49 g/mol |

InChI |

InChI=1S/C6H20N2Si3/c1-10(2,3)7-9-8-11(4,5)6/h7-8H,1-6H3 |

InChI Key |

SQCJWYLZBMUUHN-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N[Si]N[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Bis(trimethylsilyl)silanediamine can be synthesized through several methods. One common method involves the reaction of anhydrous metal chloride with an alkali metal bis(trimethylsilyl)amide via a salt metathesis reaction. For example:

MCln+nNa[N(SiMe3)2

Comparison with Similar Compounds

Structural Analogues

The table below hypothesizes a comparison of this compound with compounds sharing structural motifs or functional groups, based on methodologies in and :

Key Observations :

- Functional Group Influence: Compounds like CID 6675 (taurocholic acid) and CID 5469634 (ginkgolic acid) highlight how sulfonic acid or alkylphenol groups dictate interactions with transporters or enzymes .

- Stereochemical Complexity: CID 10153267 (3-O-caffeoyl betulin) demonstrates the role of triterpenoid backbones in modulating biological activity, a factor likely relevant to this compound if it shares similar scaffolds.

Spectral and Analytical Comparisons

- GC-MS and LC-ESI-MS: this compound’s retention time and fragmentation patterns (e.g., via CID-MS) could differentiate it from isomers, similar to how ginsenoside Rf (CID 441923) and pseudoginsenoside F11 (CID 129828678) were distinguished .

- Collision Cross-Section (CCS) : Differences in CCS values (measured via ion mobility spectrometry) could further resolve structural variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.